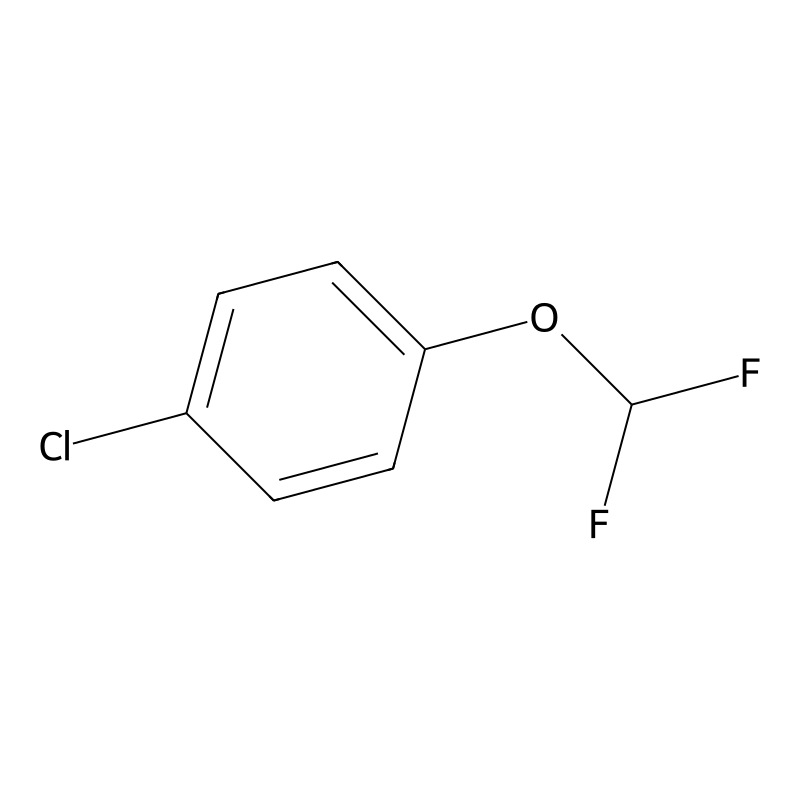1-Chloro-4-(difluoromethoxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry:
- Structure-Activity Relationship (SAR) Studies: Analogs of 1-Chloro-4-(difluoromethoxy)benzene have been used in SAR studies to understand how modifications to the molecule's structure affect its biological activity. These studies can aid in the development of new drugs with desired properties [].
- Potential for Drug Discovery: The difluoromethoxy group present in 1-Chloro-4-(difluoromethoxy)benzene is a common functional group found in various bioactive molecules. This suggests that the compound itself or its derivatives might hold potential for further investigation in drug discovery efforts [].
Material Science:
- Liquid Crystals: Fluorinated aromatic compounds, including analogs of 1-Chloro-4-(difluoromethoxy)benzene, have been explored for their potential applications in liquid crystals. These materials exhibit unique properties that make them valuable for various technologies like displays and sensors [].
Organic Synthesis:
1-Chloro-4-(difluoromethoxy)benzene, with the molecular formula CHClFO, is a chlorinated aromatic compound characterized by the presence of a chloro group and a difluoromethoxy group attached to a benzene ring. This compound is typically encountered as a liquid and has a boiling point of approximately - (exact boiling point not specified in the sources). It is known for its role as an intermediate in various chemical syntheses, particularly in the production of agricultural chemicals such as pesticides and herbicides .
The compound's structure can be represented as follows:
textCl | O-CH2-F | C6H4
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under basic conditions, facilitating the synthesis of various derivatives.
- Electrophilic Aromatic Substitution: The difluoromethoxy group can direct electrophiles to the ortho and para positions on the benzene ring, allowing for further functionalization.
- Reduction Reactions: The compound may undergo reductions to yield corresponding alcohols or amines depending on the reaction conditions employed.
These reactions are crucial for developing more complex molecules in pharmaceutical and agricultural chemistry.
1-Chloro-4-(difluoromethoxy)benzene can be synthesized through various methods:
- Halogenation of Aromatic Compounds: Starting from 4-methoxybenzene, chlorination followed by fluorination can yield the desired product.
- Nucleophilic Substitution Reactions: Using difluoromethyl ether in the presence of a base could facilitate the introduction of the difluoromethoxy group onto the benzene ring.
- Synthetic Routes Involving Protective Groups: Protecting groups may be used to selectively introduce functional groups without affecting others on the aromatic system.
These synthetic pathways are essential for producing this compound in laboratory and industrial settings.
1-Chloro-4-(difluoromethoxy)benzene serves multiple applications:
- Agricultural Chemicals: It is primarily used as an intermediate in synthesizing pesticides and herbicides, contributing to agricultural productivity.
- Pharmaceuticals: The compound may also be explored for potential pharmaceutical applications due to its structural characteristics that resemble bioactive compounds.
- Specialty Chemicals: Its unique properties make it suitable for use in electronics and other specialized market applications .
Interaction studies involving 1-chloro-4-(difluoromethoxy)benzene typically focus on its reactivity with biological systems or other chemical entities. Understanding these interactions is crucial for assessing its safety profiles and potential environmental impacts. Studies may involve:
- Toxicity Assessments: Evaluating acute and chronic toxicity through various biological assays.
- Environmental Impact Studies: Investigating how this compound behaves in ecological systems, including degradation pathways and bioaccumulation potential.
Several compounds share structural similarities with 1-chloro-4-(difluoromethoxy)benzene. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Chloro-2-(difluoromethoxy)benzene | Cl-C6H3(OCH2F2)- | Different substitution pattern affecting reactivity. |
| 1-Bromo-4-(difluoromethoxy)benzene | Br-C6H4(OCH2F2)- | Bromine instead of chlorine may alter biological activity. |
| 1-Chloro-4-nitrobenzene | Cl-C6H4(NO2)- | Nitro group introduces different electronic properties. |
| 1-Fluoro-4-(difluoromethoxy)benzene | F-C6H4(OCH2F2)- | Fluorine can modify polarity and reactivity. |
These compounds highlight the diversity within this chemical class, showcasing variations in reactivity, biological activity, and potential applications based on slight structural changes.








